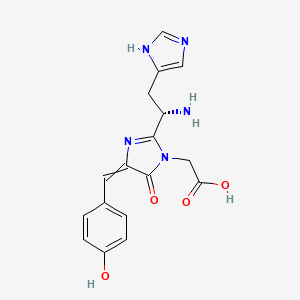

Chromophore (his-tyr-gly)

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O4 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |

InChI |

InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |

InChI Key |

FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |

Origin of Product |

United States |

Molecular Mechanisms of His Tyr Gly Chromophore Formation and Maturation

Autocatalytic Biosynthesis Pathways within Protein Scaffolds

The formation of the His-Tyr-Gly chromophore is a stepwise process that occurs deep within the protective environment of the protein's β-barrel structure. ibs.frrsc.org This scaffold plays a crucial role by precisely orienting the precursor tripeptide, thereby lowering the energetic barriers for the necessary chemical transformations. nih.gov The biosynthesis universally proceeds through three principal stages: cyclization, dehydration, and oxidation. researchgate.netresearchgate.net While the sequence of these events has been a subject of debate, a common pathway involves cyclization followed by dehydration and a final, rate-limiting oxidation step. ibs.frnih.govbiorxiv.org

The initial and essential step in chromophore biogenesis is an intramolecular cyclization reaction. researchgate.netvulcanchem.com The protein's structure forces the His-Tyr-Gly tripeptide into a sharp, strained turn. ibs.fribs.frnobelprize.org This conformation brings the amide nitrogen of the Glycine (B1666218) (Gly67, numbering according to GFP) into close proximity with the carbonyl carbon of the Histidine (His65). nobelprize.orgnih.gov This proximity facilitates a nucleophilic attack by the glycine nitrogen on the histidine carbonyl carbon, resulting in the formation of a five-membered imidazolinone ring. ibs.frvulcanchem.compnas.org This reaction effectively links the first and third residues of the tripeptide, creating the core heterocyclic structure of the chromophore. nih.govnih.gov

Following cyclization, a molecule of water is eliminated from the newly formed ring system. biorxiv.orgvulcanchem.comnih.gov This dehydration step is critical for establishing the conjugated π-electron system that is fundamental to the chromophore's spectroscopic properties. ibs.fribs.fr The loss of water from the hydroxylated imidazolinone intermediate extends the conjugation between the imidazolinone and the phenolic ring of the Tyrosine residue. vulcanchem.comrsc.org While some models have proposed an alternative sequence where oxidation precedes dehydration, evidence from stalled intermediates suggests that dehydration often occurs before the final oxidation step. biorxiv.orgnih.govrsc.org

The final and often rate-limiting step in the maturation of the green chromophore is the oxidation of the Cα-Cβ bond of the Tyrosine (Tyr66) residue. ibs.frvulcanchem.compnas.org This reaction requires molecular oxygen and is catalyzed by the local protein environment. pnas.orgrsc.orgnobelprize.org The oxidation extends the π-conjugation of the chromophore, creating the mature 4-(p-hydroxybenzylidene)-5-imidazolinone moiety responsible for green fluorescence. nih.govpnas.org In green-to-red photoconvertible proteins like Kaede, this green chromophore is the initial state. nih.gov The subsequent photoconversion to a red state involves a light-induced cleavage of the peptide backbone between the nitrogen and the α-carbon of the His65 residue, which further extends the conjugated system. pnas.orgnih.govpnas.org This process is distinct from the initial maturation and is triggered by UV or violet light. nih.gov

The protein environment is not a passive scaffold but an active catalyst. For instance, in PAmCherry1, a conserved glutamate (B1630785) residue (Glu-215) is proposed to play a key role in a radical reaction that facilitates the oxidation of the Tyr Cα-Cβ bond upon photoactivation. pnas.org The precise positioning of catalytic residues and the exclusion of water from the chromophore pocket are critical for the reaction to proceed efficiently. pnas.orgrsc.org

Dehydration Processes

Role of the Surrounding Protein Environment in Chromophore Maturation Kinetics

The kinetics of chromophore maturation, which can take from minutes to several hours, are profoundly influenced by the surrounding protein environment. ibs.fr The rigid β-barrel structure provides a sterically constrained environment that not only catalyzes the formation reactions but also protects the chromophore from the aqueous solvent, which is crucial for its fluorescence. ibs.fribs.fracs.org

The protein scaffold pre-organizes the chromophore-forming tripeptide into a conformation that is primed for cyclization, significantly accelerating this initial step. nih.govnih.gov The rate of the final oxidation step is also highly dependent on the local environment. For example, studies on the fluorescent protein Venus have shown that the conformation of a nearby histidine residue (His148) can create a channel that allows molecular oxygen to access the immature chromophore, thereby controlling the rate of oxidation. rsc.orgrsc.org The tight packing of the protein interior stabilizes the chromophore and limits non-radiative decay pathways, which is essential for high fluorescence quantum yield. ibs.fribs.fr The maturation rate can be measured by monitoring the appearance of fluorescence after protein renaturation from a denatured state. nih.gov

Influence of Conserved and Variable Amino Acid Residues on Chromophore Biogenesis

The biogenesis and final properties of the His-Tyr-Gly chromophore are dictated by both highly conserved and variable amino acid residues within the protein scaffold.

Conserved Residues: Several amino acid residues are strictly or highly conserved across fluorescent proteins, indicating their critical roles in chromophore formation.

Glycine at position 67 (Gly67): This residue is almost universally conserved. Its lack of a side chain is believed to be essential to allow the sharp turn in the polypeptide backbone necessary for the initial cyclization reaction. nih.gov Substitution of Gly67 with any other amino acid typically abolishes chromophore formation. nih.gov

Tyrosine at position 66 (Tyr66): While some artificial variants have other aromatic residues at this position, Tyr is highly conserved in natural FPs and is central to the chromophore's structure and chemistry. nih.gov

Arginine at position 96 (Arg96) and Glutamate at position 222 (Glu222) (GFP numbering): These two residues are highly conserved and play crucial catalytic roles. nih.govresearchgate.net Arg96 is thought to act as an electrostatic catalyst, stabilizing intermediates, while Glu222 often functions as a general base, assisting in proton abstraction steps during the reaction cascade. nih.govpnas.org A conserved n→π* interaction between the main-chain oxygen of Thr62 and the imidazolinone carbonyl group also helps to direct biogenesis and prevent fluorescence quenching. nih.gov

Variable Residues: The amino acid at the first position of the chromogenic triad (B1167595) (His65 in this case) and other residues in the immediate vicinity can vary, leading to a diversity of spectral properties.

Position 65 (Histidine): The His-Tyr-Gly triad is characteristic of green-to-red photoconvertible proteins like Kaede and EosFP. pnas.orgnih.gov The imidazole (B134444) side chain of histidine is directly involved in the extended conjugated system of the red chromophore after photoconversion. nih.govpnas.org Replacing His65 with other residues has been explored synthetically. For example, substituting it with Tryptophan or Asparagine can lead to chromophores with significantly red-shifted absorption and emission spectra. nih.gov

Surrounding Environment: Mutations of residues in the chromophore's microenvironment can have dramatic effects on maturation and spectral tuning. For instance, a Tyr203 residue, which is not part of the chromophore, can engage in π-stacking interactions with the chromophore's phenolic ring, causing a red-shift in the emission spectrum. nih.gov Furthermore, studies have shown that even remote amino acids on the outer surface of the β-barrel can influence the arrangement and flexibility of residues surrounding the chromophore, thereby affecting the efficiency of red chromophore biosynthesis. nih.gov Exhaustive mutagenesis studies have revealed that the chromophore microenvironment is surprisingly tolerant to many point mutations, although maturation speed and brightness can be affected. nih.gov

The following table summarizes the effects of substituting the first residue of the chromophore triad in synthetic analogues, highlighting the tunability of the chromophore's properties.

| Chromophore Triad | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| His-Tyr-Gly | 572 | 620 | 0.012 |

| Trp-Tyr-Gly | 595 | 635 | 0.017 |

| Asn-Tyr-Gly | 580 | 642 | 0.009 |

| Data compiled from synthetic analogues in dimethylformamide (DMF). nih.gov |

This demonstrates that while a core set of reactions and conserved residues are essential, the variability in the surrounding residues provides a rich landscape for the natural evolution and artificial engineering of fluorescent proteins with diverse characteristics.

Photophysical Processes of the His Tyr Gly Chromophore

Excited-State Dynamics and Non-Radiative Relaxation Pathways

Upon photoexcitation, the His-Tyr-Gly chromophore, like other fluorescent protein chromophores, can return to the ground state through either radiative decay (fluorescence) or non-radiative relaxation pathways. uniroma1.it The efficiency of fluorescence, measured by the fluorescence quantum yield (FQY), is inversely related to the rate of these non-radiative processes. uniroma1.it For the HYG chromophore, particularly when isolated in solution, non-radiative decay is significantly enhanced. aip.org This is largely due to conformational freedom that is restricted within the rigid β-barrel structure of the host protein. ibs.frnih.gov Key non-radiative pathways include excited-state proton transfer (ESPT) and conformational twisting, which lead to rapid, radiationless de-excitation. aip.orgfrontiersin.org

The excited-state decay kinetics of the red form of the Kaede chromophore are notably complex, showing non-exponential behavior with decay times ranging from sub-picosecond to tens of picoseconds. rsc.org This complexity suggests the existence of multiple, interconverting excited-state conformers. researchgate.net The extension of the chromophore's conjugation, compared to the GFP chromophore, has a profound impact on its photophysical properties and introduces these complex decay dynamics. rsc.org

Excited-State Proton Transfer (ESPT) Mechanisms and Kinetics

Excited-State Proton Transfer (ESPT) is a crucial process in the photophysics of many fluorescent proteins. mdpi.comnih.gov In wild-type GFP, photoexcitation of the neutral chromophore dramatically increases the acidity of the phenolic hydroxyl group, leading to a rapid proton transfer to a nearby acceptor via a hydrogen-bond network. ibs.frcallutheran.edu This process populates an anionic excited state that is responsible for the green fluorescence. nih.gov

For His-Tyr-Gly-containing proteins like Kaede, ESPT is also a key event, particularly in the green-to-red photoconversion process. The conversion is initiated by exciting the neutral (protonated) form of the green chromophore. pnas.orgpnas.org Computational studies on related systems suggest that ESPT can be a competing deactivation pathway. frontiersin.org In the EosFP protein, another pcFP with a His-Tyr-Gly chromophore, simulations suggest a mechanism where an excited-state proton transfer from His62 to Phe61 could promote the peptide bond cleavage necessary for red chromophore formation. researchgate.net Ultrafast studies on the Kaede protein indicate that upon excitation of the neutral green chromophore, the critical backbone cleavage that forms the red chromophore occurs rapidly, within approximately 20 picoseconds, while the system is in the excited state. researchgate.net

Conformational Twisting and Non-Radiative Decay Events

A primary non-radiative decay channel for fluorescent protein chromophores involves large-amplitude twisting motions, particularly rotation around the bonds of the methine bridge connecting the two rings of the 4-(p-hydroxybenzylidene)-5-imidazolinone core. aip.orgacs.org When the chromophore is in solution and free from steric hindrance, it can twist into a perpendicular conformation in the excited state, which facilitates rapid internal conversion to the ground state, effectively quenching fluorescence. nih.govacs.org

Within the protein's β-barrel, the chromophore is held in a more rigid, planar conformation, which suppresses this twisting motion and leads to a much higher fluorescence quantum yield. ibs.frnih.gov However, even within the protein, some flexibility exists. researchgate.net For the red Kaede chromophore, ultrafast spectroscopic studies have identified that twisting of the phenolate (B1203915) and imidazolinone rings is involved in non-radiative decay. aip.org A viscosity-dependent, sub-picosecond decay component observed in solution studies of the red Kaede chromophore points directly to swift conformational motions, like twisting, as a significant non-radiative relaxation pathway. aip.org The cleavage of the peptide backbone during green-to-red conversion introduces new degrees of conformational freedom that can influence these non-radiative events. utoronto.ca

Wavelength-Dependent Photoconversion Mechanisms (e.g., Green-to-Red Conversion)

A hallmark of proteins containing the His-Tyr-Gly chromophore, such as Kaede, is their ability to undergo an irreversible photoconversion from a green-emitting to a red-emitting state. google.compnas.org This process is highly dependent on the wavelength of the irradiating light. pnas.orgpnas.org The conversion is efficiently triggered by UV or violet light, typically in the range of 350–400 nm. pnas.orgnih.gov This wavelength range specifically excites the protonated (neutral) form of the green chromophore, which has a minor absorption peak around 380-400 nm. pnas.orgpnas.org

The mechanism of conversion involves a photo-induced cleavage of the protein backbone between the nitrogen and the alpha-carbon of the histidine residue. nih.govpnas.org This cleavage is believed to proceed through a β-elimination reaction catalyzed by the protein environment upon excitation. pnas.org The reaction extends the conjugated π-electron system to include the histidine's imidazole (B134444) ring, creating a larger, three-ring chromophore structure. aip.orgpnas.org This extended conjugation is responsible for the bathochromic (red) shift in the absorption and emission spectra. aip.orgrsc.org

The efficiency of this green-to-red conversion varies significantly with the excitation wavelength, as demonstrated with the Kaede protein.

| Excitation Wavelength | Photoconversion Outcome | Reference |

| 365 nm | Prompt and efficient conversion | pnas.orgpnas.org |

| 400 nm | Prompt and efficient conversion | pnas.orgpnas.org |

| 440 nm | Significantly slower conversion | pnas.orgpnas.org |

| 470 nm | No conversion observed | pnas.orgpnas.org |

This interactive table summarizes the wavelength dependency of the green-to-red photoconversion for the Kaede protein, which utilizes a His-Tyr-Gly chromophore.

Excitation at wavelengths used to elicit fluorescence from the green (anionic, ~480-508 nm) or red (~540-570 nm) forms does not induce the conversion, making these proteins effective as optical markers. pnas.orgpnas.org The process is anaerobic, driven by light rather than chemical oxidation, distinguishing it from the maturation of some other red fluorescent proteins. pnas.org

Quantum Chemical Insights into Electronic Transitions and Energy Landscapes

Quantum chemical calculations provide a powerful theoretical framework for understanding the electronic structure, transition energies, and potential energy surfaces that govern the photophysical properties of the His-Tyr-Gly chromophore. rsc.orgacs.org These computational methods can model the energy of the ground and excited states, helping to interpret experimental spectroscopic data and elucidate reaction mechanisms that are difficult to observe directly. acs.orgnih.gov

For the red Kaede chromophore, quantum chemical calculations support experimental findings that there are only small changes in the permanent dipole moment between the ground and first excited electronic states. rsc.org This is consistent with the observed lack of significant solvatochromism (a shift in spectral position with solvent polarity). rsc.org

Atomistic calculations on related chromophores have shown that increased structural flexibility, such as twisting around the methine bridge, facilitates non-radiative relaxation pathways. researchgate.net These models also reveal that the oscillator strength of a transition, a measure of its probability, is linked to the radiative lifetime; a larger oscillator strength leads to a faster rate of fluorescence. researchgate.net

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to study the complex energy landscape of the photoconversion process in EosFP. researchgate.net These calculations suggested a detailed mechanism for the green-to-red conversion that involves transitions between different electronic states. The proposed pathway begins with the excitation of the neutral green chromophore to its first singlet excited state (S1), followed by two rapid intersystem crossings, first to a triplet state (T1) and then back to the ground state singlet (S0) surface, but in the conformation of the red species. researchgate.net Such simulations are crucial for mapping the complex potential energy surfaces and identifying the specific structural rearrangements that lead to the observed photochemistry. researchgate.netpnas.org

| Property | Insight from Quantum Chemistry | Reference(s) |

| Dipole Moment | Small change between ground and excited states. | rsc.org |

| Flexibility | Increased chromophore flexibility facilitates non-radiative decay. | researchgate.net |

| Oscillator Strength | Larger oscillator strength correlates with a shorter radiative lifetime. | researchgate.net |

| Photoconversion | Mechanism may involve intersystem crossings between singlet and triplet states. | researchgate.net |

| Energy Landscapes | The protein environment creates a rigid structure, favoring radiative relaxation by raising the energy barrier for non-radiative twisting pathways. | acs.orgpnas.org |

This interactive table highlights key insights into the photophysics of the His-Tyr-Gly chromophore derived from quantum chemical calculations.

Advanced Spectroscopic Characterization of His Tyr Gly Chromophores

Ultrafast Spectroscopic Techniques for Dynamic Studiesrcsb.orgd-nb.info

Ultrafast spectroscopy provides crucial insights into the initial events following light absorption, tracking the chromophore's journey through various excited states before fluorescence occurs on the nanosecond timescale. aip.org These techniques are essential for understanding the mechanisms of photoconversion and photoswitching. rcsb.orgaip.org

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful method for monitoring the population dynamics of electronic states in real-time. By using a femtosecond pump pulse to excite the molecule and a delayed probe pulse to measure the change in absorption, fs-TA can track the decay of the excited state and the emergence of transient species.

Studies on the red Kaede chromophore, derived from the His-Tyr-Gly triad (B1167595), reveal complex excited-state dynamics. The fs-TA spectra are characterized by several key features: an excited-state absorption (ESA) band, typically observed between 600 nm and 700 nm; a negative band resulting from a combination of ground-state bleaching (GSB); and stimulated emission (SE) at shorter wavelengths. aip.org These features collectively track the population of the first singlet excited state (S₁).

The lifetime of the S₁ state is highly sensitive to the chromophore's environment. In solution, the signal decay, which represents the return of the excited-state population to the ground state (S₀), occurs on a picosecond timescale. This decay is significantly influenced by the solvent, indicating that hydrogen-bonding interactions and viscosity-dependent conformational motions contribute to nonradiative relaxation pathways that quench fluorescence. aip.org

| Solvent | Excited-State Lifetime (τ) | Key Spectral Features |

|---|---|---|

| Water | ~50 ps | ESA: ~600-700 nm; GSB/SE: <600 nm |

| Acetonitrile (ACN) | ~100 ps | |

| Dimethyl Sulfoxide (DMSO) | ~100 ps |

Data synthesized from research findings on the red Kaede chromophore's ultrafast dynamics in solution. aip.org

While fs-TA tracks electronic population dynamics, Femtosecond Stimulated Raman Spectroscopy (FSRS) provides time-resolved structural information by capturing vibrational spectra of transient molecular states. acs.org FSRS uses a femtosecond actinic pump to initiate a photoreaction, followed by a pair of picosecond Raman pump and femtosecond probe pulses to generate a vibrational spectrum of the molecule at a specific time delay. acs.org This technique is exceptionally sensitive to changes in molecular geometry, bonding, and conformation during photochemical processes like photoisomerization and proton transfer. acs.orgresearchgate.net

For His-Tyr-Gly-derived chromophores within fluorescent proteins, FSRS has been instrumental in dissecting structural evolution during events like excited-state proton transfer (ESPT). acs.orgmdpi.com By tuning the Raman pump wavelength to be in resonance with the electronic absorption of a specific transient species (reactant, intermediate, or product), FSRS can selectively enhance the vibrational signatures of that species, allowing its structural dynamics to be tracked with high fidelity. mdpi.com For example, studies on GFP-like chromophores have revealed sub-200 fs vibrational frequency shifts associated with coherent proton motions, providing a detailed map of the structural changes that gate the ESPT process. acs.org

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Vibrational Spectroscopies for Structural Elucidationfrontiersin.orgresearchgate.netsrce.hr

Vibrational spectroscopies, including Infrared (IR) and Raman techniques, are invaluable for determining the ground-state structure of the His-Tyr-Gly chromophore. They are highly sensitive to the protonation state of ionizable groups, hydrogen-bonding interactions, and the specific conformation of the chromophore's π-conjugated system. mdpi.comucl.ac.uk

FTIR spectroscopy measures the absorption of infrared light by a molecule, exciting its vibrational modes. It is particularly adept at identifying specific functional groups and probing their local chemical environment. Difference FTIR spectroscopy, which measures the spectral changes induced by a perturbation like light illumination, is especially powerful for studying photoreceptive proteins. acs.org

In the context of the His-Tyr-Gly chromophore in proteins like EosFP, FTIR has been used to identify reaction intermediates during green-to-red photoconversion. ucl.ac.uk By analyzing the vibrational difference spectra, specific bands can be assigned to changes in the chromophore and its surrounding amino acid residues. For instance, the detection of specific C=C and C=O stretching modes has provided evidence for a reaction sequence involving the formation of a Cα=Cβ double bond, which extends the chromophore's conjugation, followed by modifications to the histidine imidazole (B134444) ring. ucl.ac.uk The sensitivity of IR spectroscopy to water molecules also allows for the study of their role in the reaction mechanism. acs.org

| Vibrational Frequency (cm⁻¹) | Tentative Assignment | Significance |

|---|---|---|

| 1614/1620 | 'Phenol-2' mode in the green state (GA) | Indicates changes in the tyrosine-derived phenolic ring upon photoconversion. ucl.ac.uk |

| 1587/1597 | 'Phenol-2' mode in the red state (RA) | |

| 1531/1456 | Protein contributions (non-chromophore) | Highlights that the protein matrix also undergoes structural changes. ucl.ac.uk |

Data from FTIR difference spectroscopy studies on the EosFP protein. ucl.ac.uk

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. In Resonance Raman (RR) spectroscopy, the excitation wavelength is tuned to an electronic absorption band of the chromophore. This selectively enhances the Raman signals of the chromophore's vibrations by several orders of magnitude, making it possible to study its structure with high sensitivity even within a complex protein matrix. biorxiv.org

For fluorescent protein chromophores, including the His-Tyr-Gly type, Raman spectroscopy is a key tool for characterizing the effects of the protein environment on the chromophore's structure and electron density distribution. mdpi.comnih.gov Significant shifts in vibrational frequencies are often observed between the chromophore in solution and inside the protein barrel, highlighting the role of specific interactions like hydrogen bonding. nih.gov Marker bands in the Raman spectrum can serve as reliable indicators of the chromophore's protonation state. For example, in the related Thr-Tyr-Gly chromophore, a band around 1547 cm⁻¹, attributed to coupled C=N, C=C, and C=O stretching motions, is a characteristic marker for the anionic (deprotonated) form. frontiersin.org Such analyses are critical for understanding how the protein tunes the chromophore's spectral properties.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysisd-nb.infoaip.orgfrontiersin.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that can provide a complete three-dimensional structure of a molecule in solution and reveal details about its electronic environment at atomic resolution. While challenging for large proteins, NMR studies can provide ground-truth information about chromophore conformation and its interactions with nearby amino acid residues. pnas.org

Initial structural models for the photoconversion of the His-Tyr-Gly chromophore in Kaede were based on mass spectrometry and NMR analysis of the green and red forms. ucl.ac.uk More advanced NMR techniques, such as photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization), can be used to study transient radical species formed during photoreactions. In photo-CIDNP experiments, a laser pulse excites a photosensitizer, which then reacts with amino acids like tyrosine or histidine, leading to a non-equilibrium nuclear spin polarization that dramatically enhances their NMR signals. nih.gov This allows for the investigation of photoinduced electron transfer pathways. researchgate.netresearchgate.net Studies on peptides containing His and Tyr have used this method to map intra- and intermolecular electron transfer events, revealing the kinetics and mechanisms of charge migration, which is a fundamental process in chromophore photochemistry. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structure Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral properties and secondary structure of peptides and proteins in solution. The underlying principle of CD spectroscopy is the differential absorption of left- and right-circularly polarized light by chiral molecules. In the His-Tyr-Gly peptide, the chirality originates from the asymmetric α-carbons of L-Histidine and L-Tyrosine (Glycine is achiral). ucsb.eduwou.edulibretexts.org This inherent chirality makes the peptide optically active and thus amenable to CD analysis.

The CD spectrum of a peptide is typically analyzed in two regions: the far-UV (180–250 nm) and the near-UV (250–320 nm).

Far-UV Region: This region is dominated by contributions from the peptide backbone amide bonds. The conformation of the polypeptide chain—whether it exists as an α-helix, β-sheet, β-turn, or a random coil—gives rise to a characteristic CD spectrum. nih.govwikipedia.org For a short, flexible tripeptide like His-Tyr-Gly in solution, the spectrum is often indicative of a random coil or a mixture of turn-like structures, typically showing a strong negative band near 195-200 nm. tulane.edu The precise shape and magnitude of the spectrum can be influenced by solvent conditions and pH, which affect the charge states of the N-terminus, C-terminus, and the histidine imidazole side chain.

Near-UV Region: The signal in this region arises from the aromatic side chain of the tyrosine residue when it is held in a fixed, chiral environment. researchgate.net The tyrosine chromophore itself is not chiral, but its integration into the chiral peptide structure can induce a CD signal. nih.gov The position and intensity of these bands are sensitive to the local environment of the tyrosine residue, including its solvent exposure and interactions with the adjacent histidine side chain. Studies on peptides containing GHGXY repeats have shown that interactions between histidine and tyrosine are critical for their structural organization. nih.govbiorxiv.org

The analysis of the CD spectrum allows for the estimation of the relative populations of different secondary structural elements. While a short peptide like His-Tyr-Gly is unlikely to form stable α-helices or extensive β-sheets on its own, CD spectroscopy can reveal its conformational preferences, such as a propensity for β-turns, which are common structural motifs. nih.gov

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (Antiparallel) | ~195 | ~218 |

| β-Turn | Variable, often a weak positive band ~205 nm and a negative band ~225-230 nm | |

| Random Coil | ~212 (weak) | ~198 |

X-ray Based Spectroscopic Methods (e.g., X-ray Emission Spectroscopy, X-ray Absorption Spectroscopy)

X-ray based spectroscopic methods, such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), are element-specific tools that probe the local electronic structure and chemical environment of atoms within a molecule. aps.org These techniques are highly sensitive to bonding, oxidation state, and coordination geometry. nih.govrsc.org

For the His-Tyr-Gly peptide, XAS, particularly in the Near-Edge X-ray Absorption Fine Structure (NEXAFS) region, can be used to investigate the C, N, and O K-edges. The analysis often relies on a "building block" approach, where the spectrum of the tripeptide is understood as a superposition of the spectra of its constituent amino acids, adjusted for the formation of peptide bonds. psu.edu

Carbon K-edge (~285-300 eV): The C K-edge spectrum would contain distinct features corresponding to the different types of carbon atoms in His-Tyr-Gly. This includes transitions from the 1s core level to unoccupied π* orbitals (1s→π) and σ orbitals (1s→σ*). Key contributions would come from the aromatic ring of tyrosine (~285 eV), the imidazole ring of histidine, and the carbonyl carbons of the two peptide bonds (~288 eV). rsc.orgmdpi.com

Nitrogen K-edge (~400-410 eV): The N K-edge spectrum provides information about the chemical environment of the nitrogen atoms. For His-Tyr-Gly, this includes the N-terminal amino group, the two peptide bond nitrogens, and the two nitrogens of the histidine imidazole ring. The 1s→π* transition associated with the peptide bond is a prominent feature in protein NEXAFS spectra, appearing around 401.3 eV. aps.org The imidazole nitrogens would also have characteristic transitions, which are sensitive to protonation state and metal coordination. acs.org

Oxygen K-edge (~530-545 eV): The O K-edge spectrum is primarily sensitive to the oxygen atoms in the peptide backbone carbonyl groups and the C-terminal carboxylate group. The intense 1s→π* transition of the carbonyl group is a dominant feature in the O K-edge spectra of peptides. aps.org

XES is a complementary technique where the relaxation of a core-hole state is monitored. It provides information about the occupied electronic states and is sensitive to factors like spin state and ligand identity in metalloproteins. dtu.dk For a metal-free peptide like His-Tyr-Gly, XES can help to distinguish between different protonation states of functional groups, as the emission profile is sensitive to the local chemical environment.

| Absorption Edge | Approximate Energy (eV) | Probed Functional Groups in His-Tyr-Gly | Information Gained |

|---|---|---|---|

| C K-edge | ~285 - 300 | Aromatic ring (Tyr), Imidazole ring (His), Peptide carbonyls, Aliphatic Cα and Cβ | π-bonding in aromatic/heterocyclic rings, Peptide bond electronic structure |

| N K-edge | ~400 - 410 | N-terminus, Peptide amides, Imidazole ring (His) | Protonation state, Peptide bond character, Potential metal binding sites |

| O K-edge | ~530 - 545 | Peptide carbonyls, C-terminus, Tyr hydroxyl group | Carbonyl bonding, Protonation state of C-terminus and Tyr side chain |

Computational and Theoretical Modeling of His Tyr Gly Chromophores

Quantum Mechanical (QM) Approaches for Electronic Structure and Spectral Prediction

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of the His-Tyr-Gly chromophore. These approaches solve the Schrödinger equation for the chromophore molecule to yield detailed information about its electronic states, transition energies, and ultimately, its absorption and emission spectra.

High-level electronic structure methods are employed to model the entire reaction pathway of chromophore maturation, including cyclization, dehydration, and oxidation. usc.edu Techniques like Time-Dependent Density Functional Theory (TD-DFT) are frequently used to calculate the excitation energies and oscillator strengths of the chromophore in its different protonation and conformational states. plos.orgaps.org For instance, TD-DFT calculations have been used to predict the absorption spectra of neutral and anionic forms of GFP-like chromophores, showing good agreement with experimental data. aps.org

A significant challenge in QM calculations is accurately describing the chromophore's electronic structure, which can be influenced by subtle changes in its geometry and environment. For example, the planarity of the two rings in the chromophore is enhanced in the anionic form, leading to a shrinking of the C-O bond distance and a red-shift in the absorption spectrum. aps.org Quantum chemical calculations have also shown that substituent effects on the phenoxy ring can significantly red-shift the electronic spectra, primarily by modifying the distribution of conformers rather than causing large changes in the permanent dipole moment between the ground and excited states. rsc.org

To handle the complexity of the protein environment, QM calculations are often performed on truncated models of the chromophore. plos.org While this simplifies the computation, it neglects the crucial interactions with the surrounding protein matrix.

Table 1: Comparison of Calculated and Experimental Spectral Properties for His-Tyr-Gly and Related Chromophores

| Chromophore System | Method | Calculated Property | Calculated Value | Experimental Value | Reference |

| Kaede Red Chromophore (Anionic) | TD-DFT | λmax (absorption) | ~580 nm | 582 nm | rsc.org |

| GFP Chromophore (Neutral) | TD-DFT | Excitation Energy | 3.14 eV (395 nm) | ~395 nm | aps.org |

| GFP Chromophore (Anionic) | TD-DFT | Excitation Energy | 2.61 eV (475 nm) | ~475 nm | aps.org |

| Rtms5Y67F (Protonated Acylimine) | TD-DFT | Excitation Energy | 2.42 eV (513 nm) | 513 nm | plos.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While QM methods provide detailed electronic information, they are computationally expensive and typically limited to static structures. Molecular dynamics (MD) simulations, on the other hand, are used to explore the conformational flexibility of the chromophore and the influence of its environment over time.

MD simulations treat the protein and solvent as a classical system of interacting particles, governed by a force field. acs.org These simulations can reveal the dynamic network of hydrogen bonds and electrostatic interactions between the chromophore and nearby amino acid residues and water molecules. researchgate.netfiu.edu This dynamic interplay is crucial for stabilizing the chromophore and modulating its photophysical properties. researchgate.net

For example, MD simulations have shown that fluctuations in dihedral angles between the two rings of the chromophore can lead to the existence of multiple metastable conformational states. researchgate.net These different conformers can have distinct excited-state kinetics, contributing to complex, non-exponential fluorescence decays. rsc.org

Solvent effects are another critical aspect that MD simulations can address. The polarity and hydrogen-bonding capacity of the surrounding solvent can influence the chromophore's structure and electronic properties. acs.org Simulations have shown that the protein environment can finely tune the spectral properties of a chromophore, inducing shifts in absorption maxima that can be substantial compared to the chromophore in organic solvents. conicet.gov.ar The development of accurate force field parameters for the chromophore is essential for reliable MD simulations, as standard protein force fields cannot describe the unique chemical structure of the cyclized and modified tripeptide. acs.orgnih.gov

Multiscale Computational Protocols (e.g., QM/MM, Perturbed Matrix Method) for Complex Biological Systems

To bridge the gap between the electronic accuracy of QM and the conformational sampling of MD, multiscale computational protocols have been developed. The most prominent of these is the hybrid quantum mechanics/molecular mechanics (QM/MM) method.

In QM/MM simulations, the system is partitioned into a QM region, typically comprising the chromophore and key interacting residues, and an MM region, which includes the rest of the protein and solvent. usc.eduresearchgate.net The QM region is treated with a high level of theory, capturing the electronic details of photochemical processes, while the MM region is described by a classical force field. usc.eduresearchgate.net This approach allows for the study of chemical reactions and excited-state dynamics within the complex and dynamic environment of the protein. usc.eduplos.org

QM/MM simulations have been instrumental in elucidating the mechanism of chromophore maturation in fluorescent proteins, including the roles of specific amino acid residues and the involvement of molecular oxygen. nih.govbiorxiv.org For instance, QM/MM calculations have supported a mechanism for the oxidation step in chromophore maturation involving the formation of a hydroperoxyl intermediate. nih.govrsc.org These simulations can also be used to calculate free energy profiles for chemical reactions and conformational changes, providing insights into the kinetics and thermodynamics of these processes. biorxiv.org

The Perturbed Matrix Method (PMM) is another multiscale approach that can be used to compute electronic spectra in condensed phases. acs.org PMM combines QM calculations on the chromophore with a classical description of the environment's electrostatic potential, allowing for the efficient calculation of spectral shifts induced by the surrounding medium.

Table 2: Applications of QM/MM in Studying His-Tyr-Gly and Related Chromophores

| Studied System | Phenomenon Investigated | Key Findings | Reference(s) |

| Wild-type GFP | Chromophore Maturation | Elucidation of the complete reaction pathway including cyclization, dehydration, and oxidation. | usc.edu |

| Venus FP | Oxidation Step of Maturation | Proposed a mechanism involving a hydroperoxyl intermediate. | nih.govbiorxiv.orgrsc.org |

| asFP595 | Photoswitching Mechanism | Identified the role of chromophore protonation state in controlling photochemical pathways. | plos.org |

| EYFP | Spectroscopic Properties | Used to construct machine learning models relating chromophore geometry to electronic properties. | researchgate.net |

Computational Design and Prediction of Modified Chromophore Functionalities

A major goal of computational modeling is to guide the rational design of fluorescent proteins with novel or enhanced properties. By understanding the structure-function relationships of the chromophore, researchers can predict how specific modifications will affect its photophysical behavior.

Computational studies have explored the effects of various substitutions on the chromophore and its surrounding environment. For example, introducing electron-withdrawing groups or non-canonical amino acids can significantly shift the absorption and emission spectra. rsc.orgfrontiersin.org Theoretical calculations can predict the spectral shifts resulting from such modifications, helping to screen potential candidates before they are synthesized and tested experimentally. rsc.org

The synthesis of chromophore analogs corresponding to different tripeptide sequences (e.g., Trp-Tyr-Gly, Phe-Tyr-Gly) has provided valuable data for benchmarking computational predictions. nih.govamanote.com For instance, the Trp-Tyr-Gly chromophore was found to have a significantly red-shifted absorption peak compared to the His-Tyr-Gly chromophore, a finding that can be rationalized through computational analysis of the extended π-system. nih.gov

Furthermore, computational methods are being used to design proteins with entirely new functionalities, such as photocleavable proteins. google.com By generating libraries of circularly permuted variants and using computational screening, researchers can identify candidates with desired light-induced properties. google.com The ultimate aim is to develop a robust computational pipeline that can accurately predict the properties of modified chromophores, thereby accelerating the development of next-generation fluorescent probes for advanced imaging applications. github.io

Structural Biology and Engineering of His Tyr Gly Chromophore Systems

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination

High-resolution structural techniques, primarily X-ray crystallography and increasingly cryo-electron microscopy (cryo-EM), are indispensable for understanding His-Tyr-Gly chromophore systems. cardiff.ac.ukjakemp.com These methods provide near-atomic level detail of the protein's architecture, revealing how the polypeptide chain folds to create and protect the chromophore.

Fluorescent proteins universally adopt a β-barrel structure, typically composed of 11 β-strands that form a rigid, cylindrical scaffold. ibs.frcardiff.ac.uk This barrel encloses a central α-helix, which contains the His-Tyr-Gly tripeptide sequence that autocatalytically forms the chromophore. ibs.frnobelprize.org The chromophore is thus buried deep within the protein, shielded from the external solvent. callutheran.edu This sequestration is crucial for maintaining fluorescence, as it prevents non-radiative decay pathways and protects the chromophore from environmental quenchers. callutheran.edu

X-ray crystallographic studies of green-to-red photoconvertible proteins like EosFP and Kaede, both of which possess a His-Tyr-Gly chromophore, have been pivotal. researchgate.net These structures reveal the precise network of hydrogen bonds and van der Waals interactions between the chromophore and adjacent amino acid residues. vulcanchem.com For instance, the crystal structure of tKeima, an ancestor of other large Stokes shift proteins, was determined at 3.0 Å resolution, showing a β-barrel fold containing a Gln-Tyr-Gly chromophore, and provided insights into its tetrameric assembly. researchgate.net Similarly, structural analysis of Rtms5 variants with a Gln-Phe-Gly chromophore showed a trans, non-coplanar conformation, with an acylimine linkage extending the chromophore's conjugation system, which contributes to its green fluorescence. plos.orgplos.org

Cryo-EM has emerged as a powerful complementary technique, particularly for large protein complexes or those resistant to crystallization. jakemp.com It allows for the visualization of biomolecular structures in a near-native, vitrified state, offering insights into conformational flexibility and dynamics that are critical for function. jakemp.com By providing detailed 3D reconstructions, these structural methods make it possible to map the intricate microenvironment that dictates the chromophore's photochemical behavior. cardiff.ac.ukjakemp.com

Site-Directed Mutagenesis and Rational Design of the Chromophore Microenvironment

The knowledge gained from high-resolution structures serves as a blueprint for the rational design and engineering of FPs through site-directed mutagenesis. einsteinmed.eduplymouth.ac.uk By systematically substituting specific amino acid residues in the chromophore's vicinity, researchers can fine-tune the protein's properties. Mutations can alter the covalent structure of the chromophore itself or, more commonly, modify the surrounding microenvironment, which in turn affects the chromophore's spectral and photochemical characteristics. fsu.edu

Site-directed mutagenesis has a profound impact on the key fluorescence parameters of proteins with His-Tyr-Gly derived chromophores: the spectral properties (absorption and emission maxima) and the fluorescence quantum yield (QY), which is a measure of emission efficiency. By altering the amino acids in the chromophore's microenvironment, the electronic ground and excited states of the chromophore can be stabilized or destabilized to different extents, resulting in shifted spectra.

For example, substituting the histidine at the first position of the chromophore-forming triad (B1167595) can dramatically alter the spectral output. While His-Tyr-Gly is characteristic of green-to-red photoconvertible proteins, replacing the histidine with other residues can lead to different colors. plos.org Even more common is the mutation of residues that are not part of the chromophore but are in close contact with it. In the development of a blue fluorescent protein (shBFP) from a non-fluorescent chromoprotein, mutations to the chromophore itself (E63L/Y64L) were primary, but further mutations in the surrounding environment (N158S/L173I) elevated the quantum yield from 0.79 to 0.84. oup.com Similarly, creating a yellow variant (YTP) from a green fluorescent protein (TGP) was achieved by a single H193Y mutation below the chromophore, but this rational shift came at the cost of a drastic loss in quantum yield. acs.org

The following table summarizes selected findings on how specific mutations affect spectral characteristics and quantum yields in various fluorescent proteins, including those with chromophores analogous to the His-Tyr-Gly system.

| Protein/Variant | Chromophore Triad | Mutation(s) | Effect on Spectral Properties | Effect on Quantum Yield (QY) | Reference(s) |

| PAmCherry1 Analogue | His-Tyr-Gly | (Baseline) | Abs: 572 nm, Em: 620 nm | 0.012 | vulcanchem.com |

| PAmCherry1 Analogue | Trp-Tyr-Gly | H to W substitution | Red-shifted absorption (595 nm) | Increased to 0.017 | vulcanchem.com |

| PAmCherry1 Analogue | Asn-Tyr-Gly | H to N substitution | Red-shifted emission (642 nm) | Decreased to 0.009 | vulcanchem.com |

| shCP | Gln-Tyr-Gly | S157C | Shifted λmax to 604 nm | N/A (darkened color expression) | researchgate.netresearchgate.net |

| shBFP | Leu-Leu-Gly | N158S / L173I | Shifted excitation from 401 nm to 375 nm | Increased from 0.79 to 0.84 | oup.com |

| mCerulean derivative | Trp-based | V61K, D148G, Y151N, L207Q | Shifted to green emission (505 nm) | 0.85 | researchgate.net |

The fluorescence of many FPs is sensitive to pH because the chromophore's phenolic group (from the tyrosine residue) can exist in either a protonated (neutral) or deprotonated (anionic) state. mdpi.com These two states have distinct absorption spectra. nih.gov The equilibrium between them is governed by the chromophore's pKa, which is heavily influenced by the surrounding protein matrix. In free solution, the pKa of the chromophore model compound is around 8.0, but within the protein, it can be significantly altered. nih.gov

Site-directed mutagenesis is a powerful tool to modulate the chromophore's pKa. By introducing or removing charged residues or altering hydrogen-bond networks near the chromophore, the local electrostatic environment can be changed, thereby stabilizing one protonation state over the other. cardiff.ac.uk For example, the S65T mutation in GFP rearranges the hydrogen bond pattern involving the critical residue Glu222, which suppresses its negative charge and allows the chromophore to become ionized, effectively lowering its pKa. nih.gov Conversely, mutations that introduce a negative charge near the chromophore's hydroxyl group can raise its pKa, favoring the neutral state. The unique pKa of histidine itself (around 6.3) means that histidine residues in the microenvironment are particularly sensitive to physiological pH changes and can play a key role in modulating the chromophore's state. weizmann.ac.il In the large Stokes shift protein tKeima, pH changes induce a conformational switch in the chromophore, a process influenced by the protonation state of surrounding residues like Asp158. mdpi.com

The table below provides examples of how the protein environment and specific mutations can influence the protonation state and effective pKa of the chromophore.

| Protein | Key Residue(s) / Mutation | Effect on Protonation State / pKa | Mechanism | Reference(s) |

| Wild-type GFP | Glu222, Ser205, His148 | pKa is relatively insensitive to external pH. A:B (neutral:anionic) absorption ratio is ~6:1. | A complex hydrogen-bonding network protects the chromophore from the solvent and stabilizes the neutral form. | callutheran.edunih.gov |

| EGFP | S65T | Lowers effective pKa. | The mutation rearranges the H-bond network around Glu222, favoring the deprotonated (anionic) state of the chromophore. | cardiff.ac.uknih.gov |

| PA-GFP | T203H | Raises effective pKa. | The His substitution reduces H-bonding to the chromophore's hydroxyl group, favoring the protonated (neutral) state. | nih.gov |

| sfGFP | (Wild-type) | pKa ~6.0 | The protein environment allows for equilibrium between neutral and anionic states around neutral pH. | nih.gov |

| Halogenated sfGFP | 3-chloro-tyrosine incorporation | pKa lowered to ~4.5 | Halogenation of the tyrosine ring alters its electronic properties, favoring deprotonation. | nih.gov |

| tKeima | Asp158 | pKa of protein is 6.5. | At acidic pH, protonation of Asp158 stabilizes the trans conformation of the chromophore via hydrogen bonding. | mdpi.com |

Impact of Mutagenesis on Chromophore Spectral Shifts and Quantum Yields

Structure-Function Relationships in Fluorescent Proteins Bearing His-Tyr-Gly Chromophores

The β-barrel structure provides the essential scaffold that not only creates the chromophore through autocatalysis but also confers its fluorescent properties. fsu.eduresearchgate.net This rigid structure holds the chromophore in a planar conformation, which is critical for efficient light absorption and emission, and protects it from the aqueous environment, which would otherwise quench fluorescence. callutheran.edu

The specific function of green-to-red photoconversion, a hallmark of proteins like Kaede and EosFP, is intricately linked to the His-Tyr-Gly sequence and its microenvironment. ibs.frresearchgate.net Structural studies have shown that upon irradiation with UV or violet light, a break occurs in the polypeptide backbone immediately preceding the histidine residue. google.combiologists.com This reaction, which involves the histidine side chain, extends the π-conjugated system of the chromophore to include the imidazole (B134444) ring, resulting in a significant bathochromic (red) shift in both absorption and emission spectra. vulcanchem.combiologists.com The protein matrix is not a passive scaffold but an active participant, with specific residues catalyzing this bond cleavage. ibs.fr

Furthermore, the local environment fine-tunes the spectral properties. The collection of amino acid side chains and water molecules hydrogen-bonded to the chromophore dictates its electronic properties. cardiff.ac.ukplymouth.ac.uk As detailed through mutagenesis studies, altering this environment can shift the emission color, change the quantum yield, and modulate the pKa. acs.orgresearchgate.net For example, the interactions between the chromophore and residues like Ser-158 in Kaede help stabilize the initial green state, while other residues reorganize to stabilize the red-emitting state after photoconversion. vulcanchem.com This demonstrates that the protein structure has evolved to precisely control the energy levels of the chromophore in both its initial and final states, thereby defining its function as a molecular highlighter.

Synthetic Chemistry of His Tyr Gly Chromophores and Analogs

Solid-Phase Peptide Synthesis Strategies for Chromophore-Forming Triads

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for preparing the tripeptide precursors of His-Tyr-Gly chromophores. beilstein-journals.org This method allows for the sequential addition of amino acids to a solid support, enabling the controlled synthesis of the desired His-Tyr-Gly sequence. beilstein-journals.org The standard Fmoc (fluorenylmethyloxycarbonyl) strategy is commonly employed for this purpose. nih.gov

A typical SPPS approach for a chromophore-forming triad (B1167595) involves:

Resin Loading: The C-terminal amino acid, typically glycine (B1666218), is first attached to a solid resin support, such as 2-chlorotrityl chloride resin. beilstein-journals.org

Chain Elongation: The subsequent amino acids, tyrosine and histidine, are added in a stepwise manner. Each cycle involves the deprotection of the Fmoc group from the previously added amino acid, followed by the coupling of the next Fmoc-protected amino acid. beilstein-journals.org

Side-Chain Protection: The reactive side chains of histidine and tyrosine are protected during synthesis to prevent unwanted side reactions. For instance, tyrosine can be incorporated as an allyl-protected derivative, which can be selectively deprotected on the resin. nih.gov

Cleavage and Deprotection: Once the tripeptide sequence is assembled, it is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov

Researchers have also explored convergent strategies, where smaller peptide fragments are synthesized separately and then ligated together to form the final tripeptide. beilstein-journals.org The development of efficient SPPS methodologies has been crucial for producing the necessary peptide precursors for in-depth studies of chromophore formation and function. beilstein-journals.orgrsc.org

Synthesis of Isolated Chromophore Structures and Derivatives for In Vitro Studies

The synthesis of the isolated His-Tyr-Gly chromophore and its derivatives is essential for conducting in vitro studies to understand their intrinsic photophysical properties outside the protein scaffold. nih.gov These synthetic efforts have led to the development of various methods to construct the core imidazolinone structure.

One of the most common strategies for synthesizing Green Fluorescent Protein (GFP) chromophore analogs is the Erlenmeyer–Plöchl azlactone synthesis. acs.orgacs.org This method typically involves the condensation of an N-acylglycine with an aromatic aldehyde. acs.org Another widely used approach is the Knoevenagel condensation of an imidazolinone precursor with an appropriate aldehyde. acs.org

More recently, novel one-pot synthetic strategies have been developed to create GFP chromophore analogs. acs.org One such method involves the reaction of glycine amides with 1,3-diketones, which proceeds through an unusual molecular fragmentation and recombination pathway. acs.orgnih.gov This approach allows for the synthesis of a variety of structurally diverse imidazolones. acs.org

The synthesis of the red chromophore from the Kaede protein, which is derived from a His-Tyr-Gly triad, has also been achieved. nih.gov This involves the synthesis of 2-[(1E)-2-(5-imidazolyl)ethenyl]-4-(p-hydroxybenzylidene)-5-imidazolone and its analogs. nih.gov The synthesis of these isolated chromophores allows for detailed investigation of their spectral properties, including pH dependence and the influence of solvent polarity. nih.gov

Table 1: Synthetic Methods for GFP Chromophore Analogs

| Method | Description | Key Features |

| Erlenmeyer–Plöchl Azlactone Synthesis | Condensation of an N-acyl glycine with an aryl aldehyde. acs.org | Readily synthesizes 4-arylidene-2-methyloxazol-5-ones, which are analogs of the GFP chromophore. acs.org |

| Knoevenagel Condensation | Condensation of an imidazoline (B1206853) with an aldehyde. acs.org | A widely used method, though it can involve multiple steps. acs.org |

| Molecular Fragmentation and Recombination | Reaction of glycine amides with 1,3-diketones. acs.orgnih.gov | A one-pot strategy that allows for the creation of diverse GFP analogues. acs.org |

Chemical Modifications and Substituent Effects on Chromophore Photophysical Behavior

Chemical modifications to the His-Tyr-Gly chromophore structure and the introduction of various substituents have profound effects on its photophysical behavior. nih.govaip.org These modifications are a key strategy for tuning the absorption and emission spectra, fluorescence quantum yields, and other properties of the chromophore. nih.govmdpi.com

The electronic properties of substituents on the benzylidene ring play a crucial role. nih.gov Introducing electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the chromophore, thereby influencing its absorption and emission maxima. nih.gov For example, a "push-pull" system, created by placing an electron-donating group (like a dimethylamino group) and an electron-withdrawing group (like a cyano group) on the benzylidene ring, has been shown to enhance fluorescence quantum efficiency. acs.orgresearchgate.net This is achieved by suppressing non-radiative decay pathways, such as Z/E photoisomerization. acs.org

Conformational locking of the chromophore is another effective strategy to enhance fluorescence. mdpi.com By restricting the rotation around the double bond of the benzylidene moiety, the non-radiative decay channels are minimized, leading to a higher fluorescence quantum yield. mdpi.comresearchgate.net This can be achieved by introducing cyclic patterns or by forming a boron complex. mdpi.com

The nature of the solvent and its polarity also have a significant impact on the photophysical properties of the chromophore and its analogs. nih.gov The absorption and emission spectra of many synthetic chromophores exhibit solvatochromism, with shifts in the maxima depending on the solvent environment. researchgate.net

Table 2: Effects of Substituents on GFP Chromophore Analogs

| Modification | Effect on Photophysical Properties | Example |

| Electron-donating/withdrawing groups | Alters absorption and emission spectra; can enhance fluorescence quantum yield. nih.govacs.org | A combination of an ortho-CN and meta-dimethylamino substituent leads to a high fluorescence quantum efficiency. acs.orgresearchgate.net |

| Conformational locking | Increases fluorescence quantum yield by restricting isomerization. mdpi.com | Locking the chromophore with a boron complex significantly enhances the quantum yield. mdpi.com |

| Naphthalene (B1677914) ring fusion | Leads to a bathochromic shift in absorption and emission. mdpi.com | Conformationally locked GFP chromophores containing a naphthalene ring show red-shifted spectra. mdpi.com |

Conjugation Strategies for Chromophore-Peptide and Chromopeptide Systems

The conjugation of His-Tyr-Gly derived chromophores to peptides to create chromopeptide systems is a rapidly advancing field with applications in developing novel biomaterials and probes. rsc.org Various strategies have been developed to covalently link chromophores to peptide backbones.

Direct conjugation is a common approach where the chromophore and peptide segments are linked via a covalent bond, often an amide bond. rsc.org This can be achieved by reacting a carboxylic acid group on the chromophore with the N-terminal amino group of the peptide. rsc.org

Alternatively, linkers can be used to space the chromophore and peptide, which can be advantageous for synthesis and for optimizing the functional properties of the resulting chromopeptide. rsc.orgaltabioscience.com The advent of "click chemistry" has provided highly efficient and flexible methods for conjugating chromophores and peptides under mild conditions. rsc.org

The choice of conjugation strategy can influence the self-assembly and nanostructure of the resulting chromopeptides. rsc.org By varying the chromophore, the peptide sequence, or the linkage chemistry, researchers can create a diverse range of self-assembling nanomaterials with tailored properties. rsc.orgacs.org

Furthermore, chromophores can be conjugated to carrier proteins like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA) to enhance their immunogenicity or to create fluorescent probes for various biological assays. altabioscience.comalmacgroup.com These conjugation strategies often exploit reactive residues on the peptide, such as cysteine or lysine, to attach the chromophore. almacgroup.com

Advanced Research Directions and Bio Inspired Design Principles

Engineering Novel Photoconvertible and Photoswitchable Systems

The His-Tyr-Gly sequence is the defining feature of green-to-red photoconvertible fluorescent proteins (PCFPs) like Kaede and KikGR. nih.govnih.gov Researchers are actively engineering these and other proteins to create novel systems with tailored light-responsive behaviors for advanced applications such as super-resolution microscopy and optical data storage. evidentscientific.comresearchgate.net

Mechanism of Photoconversion: The green-to-red photoconversion process is initiated by irradiation with UV or violet light (typically 350–420 nm). nih.govresearchgate.net This light absorption by the initial green chromophore, which is structurally similar to the chromophore in Green Fluorescent Protein (GFP), triggers a series of photochemical reactions. google.com A key event is the light-induced cleavage of the peptide backbone between the alpha-carbon and amide nitrogen of the histidine residue (His62 in Kaede). nih.govutoronto.ca This cleavage, occurring via a β-elimination reaction, extends the chromophore's π-conjugated system to include the histidine's imidazole (B134444) ring. nih.govacs.org The result is a larger, three-ring chromophore that absorbs and emits light at longer, red-shifted wavelengths. nih.govacs.org

Engineering Strategies and Key Findings: A primary strategy involves substituting the original chromophore-forming tripeptide in a non-photoconvertible fluorescent protein with the His-Tyr-Gly sequence. nih.gov However, simply inserting this sequence is often insufficient to induce efficient photoconversion. nih.gov Success requires further semi-rational mutagenesis of the amino acids surrounding the chromophore to create a protein environment that supports the photochemical transformation. nih.gov

For instance, the fluorescent protein KikGR was engineered from the non-photoconvertible protein KikG, which originally lacked the His-Tyr-Gly sequence. By introducing this tripeptide and performing additional mutations in the chromophore's pocket, researchers developed a highly efficient green-to-red highlighter. nih.gov KikGR exhibits brighter green and red states and more efficient photoconversion in mammalian cells compared to the naturally occurring Kaede. hbni.ac.in

Another area of engineering focuses on creating photoswitchable systems. In some fluorescent proteins, the chromophore can be reversibly switched between a fluorescent "on" state and a non-fluorescent "dark" state. This process often involves a light-induced cis-trans isomerization of the chromophore. nih.govnih.gov In the fluorescent cis state, the chromophore is planar, but upon absorbing light, it can twist into a non-planar, non-fluorescent trans state. nih.gov The protein environment plays a crucial role in stabilizing these different conformations. nih.govmdpi.com

Table 1: Comparison of Engineered Photoconvertible Proteins

| Property | Kaede | KikGR | Dendra2 |

| Chromophore Tripeptide | His-Tyr-Gly | His-Tyr-Gly | His-Tyr-Gly |

| Green Emission Max (nm) | 518 | 518 | 505 |

| Red Emission Max (nm) | 580 | 582 | 575 |

| Green State Quantum Yield | 0.88 | > Kaede | 0.70 |

| Red State Quantum Yield | 0.33 | > Kaede | 0.72 |

| Key Advantage | Natural PCFP | Brighter, more efficient conversion | High photostability & contrast |

Data compiled from multiple sources. hbni.ac.in

Design of Functional Chromopeptides and Supramolecular Assemblies for Advanced Materials

Inspired by natural chromoproteins, researchers are designing and synthesizing chromopeptides—short peptide sequences covalently linked to photosensitive molecules—to create advanced functional materials. researchgate.netnih.gov The inherent self-assembly properties of peptides, driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking, allow them to form well-ordered nanostructures. core.ac.ukfrontiersin.org By incorporating a chromophore like the His-Tyr-Gly motif or its analogs, these materials gain photonic functionality.

Design Principles: The design of functional chromopeptides involves the strategic combination of a peptide motif and a chromophore. rsc.org The peptide sequence is chosen to control the self-assembly process, dictating the final morphology of the supramolecular structure (e.g., nanofibers, nanoribbons, hydrogels). researchgate.netresearchgate.net The chromophore provides the desired optical or electronic properties.

Non-covalent Interactions: The self-assembly process is governed by a delicate balance of non-covalent forces. Aromatic residues like phenylalanine and tyrosine contribute to π-π stacking, while hydrophobic amino acids drive aggregation to minimize contact with water. frontiersin.orgmdpi.com

Stimulus-Responsiveness: Peptides can be designed to respond to external stimuli such as pH or temperature. For example, peptides containing histidine can exhibit pH-responsive assembly due to the protonation/deprotonation of the imidazole side chain. researchgate.netmdpi.com This allows for the creation of "smart" materials that can assemble or disassemble on demand.

Hierarchical Assembly: Short peptides can self-assemble into hierarchical structures, from simple nanofibers to complex, network-like hydrogels. frontiersin.orgnih.gov This bottom-up approach offers precise control over the material's properties at the nanoscale.

Applications in Advanced Materials: The combination of peptide-driven self-assembly and chromophore functionality opens doors to a wide range of applications.

Biomimetic Light-Harvesting: Supramolecular assemblies of chromopeptides can mimic the light-harvesting complexes found in photosynthesis. By arranging chromophores in close proximity and with specific orientations, these materials can efficiently capture and transfer light energy. rsc.org

Photodynamic Therapy (PDT): Chromopeptides can be designed to self-assemble into nanoparticles that target cancer cells. Upon light irradiation, the chromophore generates reactive oxygen species (ROS) that induce cell death, providing a targeted cancer therapy. researchgate.netrsc.org

Bio-inspired Electronics: The ordered arrangement of π-conjugated chromophores within self-assembled peptide structures is being explored for the development of organic nanowires and other electronic components.

Fundamental Photochemistry and Photophysics of Biological Chromophores and Biomimetic Systems

Understanding the fundamental photochemistry and photophysics of the His-Tyr-Gly chromophore and its analogs is crucial for both interpreting their function in nature and rationally designing new molecular systems. nih.gov Research in this area focuses on the intricate dance of electrons and atoms that occurs in the femtoseconds and picoseconds following light absorption. researchgate.netrsc.org

Excited-State Dynamics: Upon absorbing a photon, the chromophore is promoted to an electronic excited state. The fate of this excited state determines the chromophore's properties, such as its fluorescence quantum yield (how efficiently it emits light) and its photochemical reactivity. mdpi.com For many GFP-like chromophores in solution, the primary deactivation pathway is non-radiative decay, often involving rapid twisting around the molecule's chemical bonds. researchgate.netaip.org This twisting motion, known as cis-trans isomerization, provides an efficient route for the molecule to return to its ground state without emitting a photon, which is why the isolated chromophore is often weakly fluorescent. ibs.frnih.gov

The protein scaffold in which the chromophore resides plays a critical role by constraining these twisting motions, thereby reducing non-radiative decay and enhancing fluorescence. mdpi.comnih.gov

Key Photophysical Processes:

Excited-State Proton Transfer (ESPT): In many fluorescent proteins, the tyrosine residue of the chromophore becomes a much stronger acid in the excited state. ibs.frnih.gov This can lead to the transfer of a proton to a nearby acceptor group, a process known as ESPT. This process is fundamental to the dual-emission properties of some GFPs. ibs.fr

Twisted Intramolecular Charge Transfer (TICT): In some chromophore analogs, excitation leads to the formation of a TICT state, where charge separation occurs as one part of the molecule twists relative to another. nih.gov This process is highly dependent on the solvent's polarity and viscosity. nih.gov

Intersystem Crossing: The excited molecule can potentially cross over from a singlet excited state (where electron spins are paired) to a triplet state (where spins are unpaired). While less common as a primary deactivation pathway, intersystem crossing can lead to different photochemical reactions and is a subject of investigation in photoconversion mechanisms. researchgate.net

Biomimetic Systems: To isolate and study these fundamental processes, scientists synthesize and investigate model chromophores and biomimetic systems. researchgate.net By studying these simpler molecules in various solvents, researchers can dissect the influence of the environment on the chromophore's photophysics. mdpi.comnih.gov For example, studying the excited-state decay of chromophore analogs in solvents of varying viscosity helps to elucidate the role of large-amplitude motions like isomerization. researchgate.netrsc.org These studies provide the foundational knowledge needed to rationally engineer proteins with desired fluorescence properties. acs.orgicmol.es

Development of Advanced Spectroscopic Probes and Methodologies for Chromophore Analysis

A suite of advanced spectroscopic techniques is essential for unraveling the complex structure and ultrafast dynamics of the His-Tyr-Gly chromophore and its derivatives. nih.gov These methods provide insights into events occurring on timescales from femtoseconds to seconds.

Time-Resolved Spectroscopy: This category of techniques is paramount for observing the transient states and rapid structural changes that follow photoexcitation.

Femtosecond Transient Absorption (fs-TA): This pump-probe technique uses an ultrashort laser pulse to excite the sample and a second, delayed pulse to probe the resulting changes in absorption. By varying the delay time, a "movie" of the excited-state evolution can be created, revealing processes like isomerization and intersystem crossing on the femtosecond to picosecond timescale. aip.org

Time-Correlated Single-Photon Counting (TCSPC): This method measures the fluorescence lifetime of a molecule—the average time it spends in the excited state before emitting a photon. It is highly sensitive and can resolve complex fluorescence decays, providing information on different chromophore conformations or environments. acs.org

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS is a powerful technique that provides vibrational (structural) information about molecules in their transient excited states. This allows researchers to directly observe changes in the chromophore's bond structure during a photochemical reaction, such as the twists of the phenolate (B1203915) and imidazolinone rings during isomerization. aip.org

Steady-State and Structural Spectroscopy: These methods provide information about the ground-state properties and time-averaged structure of the chromophore.

UV-Visible Absorption and Fluorescence Spectroscopy: These are fundamental techniques for characterizing any chromophore. They provide information on the electronic energy levels and the efficiency of light emission (quantum yield). plos.org Spectrophotometric titrations, which measure spectral changes as a function of pH, are used to determine the pKa of ionizable groups like the tyrosine hydroxyl. nih.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP): This specialized NMR technique can detect and characterize short-lived radical intermediates formed during photoinduced electron transfer reactions. It has been used to study electron transfer between histidine and tyrosine residues in peptides. researchgate.net

Isothermal Titration Calorimetry (ITC): While not a spectroscopic technique, ITC is often used in conjunction with spectroscopy to measure the thermodynamics of binding interactions, such as a peptide binding to a metal ion, which can influence the chromophore's environment and properties. nih.gov

Table 2: Spectroscopic Techniques for Chromophore Analysis

| Technique | Timescale | Information Obtained | Application Example |

| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to Nanoseconds | Excited-state absorption, kinetics of ultrafast processes | Tracking the isomerization pathway of the Kaede red chromophore. aip.org |

| Time-Correlated Single-Photon Counting (TCSPC) | Picoseconds to Microseconds | Fluorescence lifetimes, rotational correlation times | Determining internal motions in tyrosine-containing peptides. acs.org |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Femtoseconds to Picoseconds | Vibrational structure of transient species | Observing ring twists during photoswitching of fluorescent proteins. aip.org |

| UV-Visible Spectroscopy | Steady-State | Electronic transitions, pKa values, quantum yield | Characterizing the absorption and emission properties of new protein variants. plos.org |

| CIDNP | Microseconds to Milliseconds | Radical pair formation, electron transfer pathways | Investigating photoinduced electron transfer in His-Glu-Tyr-Gly peptides. researchgate.net |

Q & A

Q. What structural changes occur in the His-Tyr-Gly chromophore during green-to-red photoconversion, and how can these be experimentally validated?

The His-Tyr-Gly chromophore undergoes a backbone cleavage between the N and Cα of the histidine residue upon UV/violet irradiation, enabling conjugation with the histidine heterocycle. This non-oxidative process, observed in photoconvertible proteins like Kaede, can be validated using X-ray crystallography to resolve pre- and post-conversion structures. Additionally, UV-vis spectroscopy tracks spectral shifts (e.g., from ~508 nm to ~572 nm), while mass spectrometry confirms molecular weight changes .

Q. How should researchers design experiments to account for nonlinear absorption effects in His-Tyr-Gly chromophore studies?

Nonlinear absorption arises at high chromophore concentrations due to excited-state absorption and aggregation. To mitigate this, use dilution series experiments with UV-vis spectroscopy to identify the linear response range. For example, at concentrations below 10 µM, Beer-Lambert law adherence is typical. Global target analysis (e.g., via Pyglotaran) can disentangle overlapping signals from multiple excited states .

Q. What methods are recommended for determining the three-dimensional structure of His-Tyr-Gly chromophore-containing proteins?

X-ray crystallography remains the gold standard for resolving chromophore-protein interactions at atomic resolution. For dynamic studies, NMR spectroscopy or cryo-EM can capture conformational flexibility. Ensure proper data deposition in repositories like the CCDC (e.g., accession codes 2073534, 2102315) for reproducibility .

Advanced Research Questions

Q. How can computational protein design enhance the quantum yield of His-Tyr-Gly-derived fluorescent proteins?

Computational tools (e.g., Rosetta) optimize chromophore rigidity by introducing aliphatic residues (e.g., Leu, Ile) to restrict torsional motions. For instance, mSandy2 achieved a quantum yield of 0.35 via side-chain packing around the chromophore. Validate designs using crystallography (e.g., PDB deposition) and fluorescence lifetime imaging (FLIM) to correlate rigidity with brightness .

Q. What time-resolved techniques are most effective for tracking chromophore concentration changes in heterogeneous systems?